molecular formula C19H21FN4O3S B12245336 3-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12245336
M. Wt: 404.5 g/mol
InChI Key: OBZFHBRGMFOGJG-UHFFFAOYSA-N
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Description

3-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core with a piperidine ring and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The benzothiazole core can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Coupling Reactions: The piperidine ring can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the fluoropyrimidine moiety can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the benzothiazole core.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluoropyrimidine moiety could be involved in binding to nucleic acids or proteins, while the benzothiazole core might interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethyl-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.

Uniqueness

The uniqueness of 3-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide lies in its combination of a fluoropyrimidine moiety, a piperidine ring, and a benzothiazole core, which together confer unique chemical and biological properties.

Properties

Molecular Formula

C19H21FN4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C19H21FN4O3S/c1-2-15-17(20)19(22-12-21-15)27-11-13-7-9-24(10-8-13)18-14-5-3-4-6-16(14)28(25,26)23-18/h3-6,12-13H,2,7-11H2,1H3

InChI Key

OBZFHBRGMFOGJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)F

Origin of Product

United States

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